![molecular formula C24H28N8O2S B2582541 N-(2-(4-(4-(4-メトキシフェニル)ピペラジン-1-イル)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)-2,4-ジメチルチアゾール-5-カルボキサミド CAS No. 1021061-82-4](/img/structure/B2582541.png)

N-(2-(4-(4-(4-メトキシフェニル)ピペラジン-1-イル)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)-2,4-ジメチルチアゾール-5-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

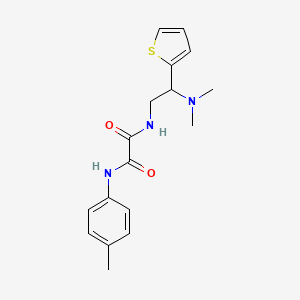

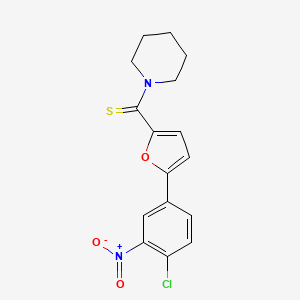

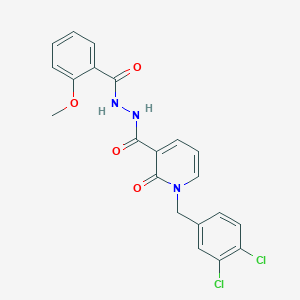

The compound contains several functional groups including a methoxyphenyl group, a piperazine ring, a pyrazolo[3,4-d]pyrimidine group, an ethyl group, a dimethylthiazole group, and a carboxamide group . These groups are common in many biologically active compounds and can contribute to the compound’s potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The exact structure would depend on the specific synthesis route and the reactions used to introduce each functional group .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in its structure. For example, the carboxamide group might be involved in acid-base reactions, while the piperazine ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might make the compound soluble in polar solvents .科学的研究の応用

- ピペラジン誘導体は、その抗菌の可能性について研究されてきました。 化合物の構造は、それが抗菌効果を示す可能性を示唆しており、細菌病原体に対するさらなる調査の候補となっています .

- ピペラジン含有化合物は、その抗ウイルス特性について調査されてきました。 研究者は、この化合物が特定のウイルスに対して阻害効果を示すかどうかを調査することができます .

- ピペラジン環は、パーキンソン病やアルツハイマー病などの神経疾患の治療法で見られます。 この化合物が神経変性プロセスに与える影響を調査することは有益です .

- ピペラジン部分を有する1,2,4-トリアゾールのいくつかの誘導体は、抗炎症および鎮痛活性を示しています。 研究者は、この化合物が同様の効果を共有しているかどうかを評価するかもしれません .

- 化合物の構造は、気分調節や不安に関与する5-HT1A受容体への結合親和性について評価することができます。 このような調査は、潜在的な治療応用に関する洞察を提供する可能性があります .

抗菌活性

抗真菌特性

抗ウイルス研究

神経疾患

抗炎症および鎮痛効果

5-HT1A受容体結合親和性

作用機序

Target of Action

The primary target of N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide interacts with its targets, the alpha1-adrenergic receptors, by either activating or blocking these receptors . This interaction results in changes in the function of these receptors, which can lead to various effects depending on whether the receptors are activated or blocked .

Biochemical Pathways

The action of N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide on the alpha1-adrenergic receptors affects several biochemical pathways. These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s action on these receptors can influence these pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties determine the compound’s bioavailability, which is crucial for its effectiveness . The compound exhibits an acceptable pharmacokinetic profile, making it a promising lead compound .

Result of Action

The molecular and cellular effects of N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide’s action depend on whether it activates or blocks the alpha1-adrenergic receptors . For instance, activation of these receptors can lead to the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . On the other hand, blocking these receptors can prevent these effects .

Action Environment

The action, efficacy, and stability of N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide can be influenced by various environmental factors. These factors can include the presence of other compounds, the pH of the environment, and the temperature . Understanding these factors is crucial for optimizing the use of this compound .

将来の方向性

生化学分析

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide in animal models have not been reported. Studies could include observations of threshold effects, as well as any toxic or adverse effects at high doses .

特性

IUPAC Name |

N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N8O2S/c1-16-21(35-17(2)29-16)24(33)25-8-9-32-23-20(14-28-32)22(26-15-27-23)31-12-10-30(11-13-31)18-4-6-19(34-3)7-5-18/h4-7,14-15H,8-13H2,1-3H3,(H,25,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWYJJBWNPULMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2582458.png)

![tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate](/img/structure/B2582459.png)

![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2582460.png)

![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2582463.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide](/img/structure/B2582473.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2582476.png)

![(E)-ethyl 4-((4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2582481.png)